4-chloro-2-nitro-N-(4-sulfamoylphenyl)benzamide
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Overview
Description
4-chloro-2-nitro-N-(4-sulfamoylphenyl)benzamide is an organic compound with the molecular formula C13H10ClN3O5S. It is known for its applications in various scientific research fields due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-nitro-N-(4-sulfamoylphenyl)benzamide typically involves the nitration of 2-chlorobenzamide followed by sulfonation. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid for nitration, and chlorosulfonic acid for sulfonation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pressure control is crucial to maintain the desired reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-nitro-N-(4-sulfamoylphenyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products Formed
Reduction: The major product is 4-amino-2-nitro-N-(4-sulfamoylphenyl)benzamide.
Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Scientific Research Applications
4-chloro-2-nitro-N-(4-sulfamoylphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-2-nitro-N-(4-sulfamoylphenyl)benzamide involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. By binding to the active site of these enzymes, it inhibits their activity, leading to various biological effects. This inhibition can disrupt cellular processes in cancer cells or microorganisms, contributing to its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxy-N-(4-sulfamoylphenyl)ethylbenzamide: Similar in structure but with a methoxy group instead of a nitro group.
4-chloro-2-nitro-N-(4-sulfamoylbenzyl)benzamide: Similar but with a benzyl group instead of a phenyl group.
Uniqueness
4-chloro-2-nitro-N-(4-sulfamoylphenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitro and sulfonamide groups make it particularly effective as an enzyme inhibitor, setting it apart from similar compounds .
Properties
Molecular Formula |
C13H10ClN3O5S |
---|---|
Molecular Weight |
355.75 g/mol |
IUPAC Name |
4-chloro-2-nitro-N-(4-sulfamoylphenyl)benzamide |
InChI |
InChI=1S/C13H10ClN3O5S/c14-8-1-6-11(12(7-8)17(19)20)13(18)16-9-2-4-10(5-3-9)23(15,21)22/h1-7H,(H,16,18)(H2,15,21,22) |
InChI Key |
RNLMYDNLAZWRER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])S(=O)(=O)N |
Origin of Product |
United States |
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